Cas no 93267-05-1 (methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}butanoate)

methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}butanoate structure
93267-05-1 structure
Product Name:methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}butanoate
Numéro CAS:93267-05-1
Le MF:C10H19NO4
Mégawatts:217.26216340065
MDL:MFCD27578336
CID:5087941
Update Time:2025-05-20

methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}butanoate Propriétés chimiques et physiques

Nom et identifiant

    • methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}butanoate
    • (2S)-2-(tert-Butoxycarbonylamino)butanoic acid methyl ester
    • Butanoic acid, 2-[[(1,1-dimethylethoxy)carbonyl]amino]-, methyl ester, (S)- (ZCI)
    • Methyl (2S)-2-[[(1,1-dimethylethoxy)carbonyl]amino]butanoate (ACI)
    • (S)-2-tert-Butoxycarbonylamino-butyric acid methyl ester
    • MDL: MFCD27578336
    • Piscine à noyau: 1S/C10H19NO4/c1-6-7(8(12)14-5)11-9(13)15-10(2,3)4/h7H,6H2,1-5H3,(H,11,13)/t7-/m0/s1
    • La clé Inchi: RFNZPQBRSIZDHQ-ZETCQYMHSA-N
    • Sourire: [C@@H](CC)(NC(=O)OC(C)(C)C)C(=O)OC

Propriétés calculées

  • Nombre de donneurs de liaisons hydrogène: 1
  • Nombre de récepteurs de liaison hydrogène: 4
  • Comptage des atomes lourds: 15
  • Nombre de liaisons rotatives: 6
  • Complexité: 232
  • Le xlogp3: 1.2
  • Surface topologique des pôles: 64.599

methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}butanoate PrixPlus >>

Classification associée No. Product Name Cas No. Pureté Spécifications Prix Temps de mise à jour Enquête
eNovation Chemicals LLC
Y1126267-100mg
(S)-2-tert-Butoxycarbonylamino-butyric acid methyl ester
93267-05-1 95%
100mg
$340 2024-07-28
eNovation Chemicals LLC
Y1126267-250mg
(S)-2-tert-Butoxycarbonylamino-butyric acid methyl ester
93267-05-1 95%
250mg
$455 2024-07-28
eNovation Chemicals LLC
Y1126267-500mg
(S)-2-tert-Butoxycarbonylamino-butyric acid methyl ester
93267-05-1 95%
500mg
$665 2024-07-28
eNovation Chemicals LLC
Y1126267-1g
(S)-2-tert-Butoxycarbonylamino-butyric acid methyl ester
93267-05-1 95%
1g
$1115 2024-07-28
eNovation Chemicals LLC
Y1126267-5g
(S)-2-tert-Butoxycarbonylamino-butyric acid methyl ester
93267-05-1 95%
5g
$4475 2024-07-28
eNovation Chemicals LLC
Y1126267-50mg
(S)-2-tert-Butoxycarbonylamino-butyric acid methyl ester
93267-05-1 95%
50mg
$240 2024-07-28
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1749514-1g
Methyl (s)-2-((tert-butoxycarbonyl)amino)butanoate
93267-05-1 98%
1g
¥3633.00 2024-04-25
eNovation Chemicals LLC
Y1126267-50mg
(S)-2-tert-Butoxycarbonylamino-butyric acid methyl ester
93267-05-1 95%
50mg
$240 2025-02-24
eNovation Chemicals LLC
Y1126267-100mg
(S)-2-tert-Butoxycarbonylamino-butyric acid methyl ester
93267-05-1 95%
100mg
$340 2025-02-24
eNovation Chemicals LLC
Y1126267-1g
(S)-2-tert-Butoxycarbonylamino-butyric acid methyl ester
93267-05-1 95%
1g
$1115 2025-02-24

methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}butanoate Méthode de production

Méthode de production 1

Conditions de réaction
Référence
Synthesis and first applications of a new chiral auxiliary (tert-butyl 2-(tert-butyl)-5,5-dimethyl-4-oxoimidazolidine-1-carboxylate)
Studer, Armido; Hintermann, Tobias; Seebach, Dieter, Helvetica Chimica Acta, 1995, 78(5), 1185-206

Méthode de production 2

Conditions de réaction
1.1 Reagents: Cuprous iodide Solvents: Diethyl ether ;  rt → -60 °C
1.2 Solvents: Diethyl ether ;  30 min, -60 °C
1.3 Solvents: Diethyl ether ;  5 h, -60 °C → rt
1.4 Reagents: Ammonium chloride Solvents: Water ;  rt
Référence
Organocuprates in a novel synthesis of optically pure amino acids
Bajgrowicz, J. A.; El Hallaoui, A.; Jacquier, R.; Pigiere, C.; Viallefont, P., Tetrahedron, 1985, 41(10), 1833-43

Méthode de production 3

Conditions de réaction
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide
Référence
Preparation of peptide derivatives as HCV NS-3 serine protease inhibitors
, World Intellectual Property Organization, , ,

Méthode de production 4

Conditions de réaction
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide
Référence
Peptide-based inhibitors of hepatitis C virus full-length NS3 (protease-helicase/NTPase): model compounds towards small molecule inhibitors
Oscarsson, Karin; Poliakov, Anton; Oscarson, Stefan; Danielson, U. Helena; Hallberg, Anders; et al, Bioorganic & Medicinal Chemistry, 2003, 11(13), 2955-2963

Méthode de production 5

Conditions de réaction
1.1 Reagents: Nickel Solvents: Ethanol
Référence
Approaches toward the total syntheses of astins A, B, and C
Jiang, Jianjun; Schumacher, Kelly K.; Joullie, Madeleine M.; Davis, Franklin A.; Reddy, Rajarathnam E., Tetrahedron Letters, 1994, 35(14), 2121-4

Méthode de production 6

Conditions de réaction
1.1 Reagents: Triethylamine Solvents: Dichloromethane ;  0 °C → rt; 24 h, rt
Référence
Preparation of N-1 branched cycloalkyl substituted imidazo[4,5-c]quinoline as immune response modifiers for treatment infections and neoplastic diseases
, World Intellectual Property Organization, , ,

Méthode de production 7

Conditions de réaction
1.1 Reagents: Hydrogen Catalysts: Rhodium(1+), [P,P-bis(1,1-dimethylethyl)-N-[(S)-(1,1-dimethylethyl)methylphosphi… Solvents: Methanol ;  overnight, 3 bar, rt
Référence
MaxPHOS Ligand: PH/NH Tautomerism and Rhodium- Catalyzed Asymmetric Hydrogenations
Cristobal-Lecina, Edgar; Etayo, Pablo; Doran, Sean; Reves, Marc; Martin-Gago, Pablo; et al, Advanced Synthesis & Catalysis, 2014, 356(4), 795-804

Méthode de production 8

Conditions de réaction
Référence
On the Stabilization of the Syn-Rotamer of Amino Acid Carbamate Derivatives by Hydrogen Bonding
Marcovici-Mizrahi, Dana; Gottlieb, Hugo E.; Marks, Vered; Nudelman, Abraham, Journal of Organic Chemistry, 1996, 61(24), 8402-8406

Méthode de production 9

Conditions de réaction
Référence
Lithium diorganocuprate reactions with L-serine derivatives
Bajrowicz, J. A.; El Hallaoui, A.; Jacquier, R.; Pigiere, C.; Viallefont, P., Tetrahedron Letters, 1984, 25(26), 2759-62

methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}butanoate Raw materials

methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}butanoate Preparation Products

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